2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid

Hydrogen bonding Drug design Ligand efficiency

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid (CAS 896024-84-3) is a quinazolin-4-one derivative featuring a thioether-linked benzoic acid moiety. Its molecular formula is C₁₆H₁₂N₂O₃S with a molecular weight of 312.3 g·mol⁻¹.

Molecular Formula C16H12N2O3S
Molecular Weight 312.34
CAS No. 896024-84-3
Cat. No. B2447087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid
CAS896024-84-3
Molecular FormulaC16H12N2O3S
Molecular Weight312.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=CC=C3C(=O)O
InChIInChI=1S/C16H12N2O3S/c19-15-10-5-1-3-7-12(10)17-14(18-15)9-22-13-8-4-2-6-11(13)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19)
InChIKeyWZUFPMZPYJZNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid (CAS 896024-84-3): Structural Identity and Physicochemical Baseline for Procurement-Specific Differentiation


2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid (CAS 896024-84-3) is a quinazolin-4-one derivative featuring a thioether-linked benzoic acid moiety. Its molecular formula is C₁₆H₁₂N₂O₃S with a molecular weight of 312.3 g·mol⁻¹ [1]. The computed partition coefficient (XLogP3-AA) is 2.5, topological polar surface area (TPSA) is 104 Ų, and it possesses 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. This compound is catalogued in screening collections under identifiers AKOS024268242 and SR-01000022287 [1], indicating its availability as a purified research reagent.

Why 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid Cannot Be Replaced by a Simple Methylene-Linked Quinazolinone in Procurement Decisions


The thioether (–CH₂–S–) bridge in 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid constitutes a critical structural feature that distinguishes it from the direct methylene-linked analog 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid (CAS 540495-74-7). In structure–activity relationship (SAR) studies of quinazolin-4-one antifolates, the nature of the linker between the heterocyclic core and the aryl side chain profoundly influences molecular recognition by dihydrofolate reductase (DHFR), with thioether, methylene, and direct thioaryl linkers yielding different potency and selectivity profiles [1]. Replacement of the sulfur atom by a methylene group alters hydrogen-bond acceptor capacity (5 vs. 3), increases topological polar surface area (104 vs. 78.8 Ų), and shifts lipophilicity (XLogP3 2.5 vs. 1.8) [2], all of which directly impact membrane permeability, metabolic stability, and target-binding geometry. Consequently, these two compounds cannot be considered interchangeable in any scientific application where the linker chemistry meaningfully influences the biological or physicochemical readout.

Quantitative Differentiation Evidence for 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid Versus the Direct Methylene Analog (CAS 540495-74-7)


Hydrogen Bond Acceptor (HBA) Count: 5 vs. 3 – Enhanced Solvent Interaction and Target Complementarity Potential

The target compound possesses 5 hydrogen bond acceptors, compared to 3 for the methylene-linked analog 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid [1][2]. The two additional HBA arise from the divalent sulfur atom and the carbonyl oxygen of the ortho-benzoic acid group, whereas the methylene analog lacks the sulfur atom entirely and presents a reduced acceptor count. This differential can directly influence binding enthalpy and selectivity in biological targets that rely on hydrogen-bond networks, such as dihydrofolate reductase (DHFR) and kinases.

Hydrogen bonding Drug design Ligand efficiency

Topological Polar Surface Area (TPSA): 104 Ų vs. 78.8 Ų – Implications for Membrane Permeability and Oral Bioavailability

The TPSA of 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid is 104 Ų, significantly higher than the 78.8 Ų of the methylene analog [1][2]. This >25 Ų increment, primarily driven by the sulfur and ortho-carboxylic acid moieties, places the target compound above the threshold (≈90 Ų) commonly associated with reduced passive membrane permeability, whereas the comparator remains below it. In the context of quinazolin-4-one antifolate development, higher TPSA values have been correlated with diminished blood-brain barrier penetration but also with improved aqueous solubility, representing a distinct pharmacokinetic trade-off [3].

TPSA Membrane permeability Oral bioavailability

Lipophilicity (XLogP3): 2.5 vs. 1.8 – Differential Partitioning Behavior for Extraction and Chromatographic Separation

The computed XLogP3-AA for the target compound is 2.5, compared to 1.8 for the methylene analog [1][2]. This 0.7 log unit difference corresponds to a 5-fold difference in octanol-water partition coefficient, which is analytically meaningful for reversed-phase HPLC retention and liquid-liquid extraction protocols. In the DHFR inhibitor class, a moderate increase in lipophilicity within the range of 1.5–3.0 has been associated with enhanced cellular uptake and enzyme inhibitory potency, though also with potential cytotoxicity trade-offs [3].

Lipophilicity LogP Chromatographic retention

Molecular Weight and Rotatable Bond Count: 312.3 Da / 4 Rotatable Bonds vs. 280.3 Da / 3 Rotatable Bonds – Implications for Ligand Efficiency and Compound Library Design

The target compound has a molecular weight of 312.3 g·mol⁻¹ and 4 rotatable bonds, versus 280.3 g·mol⁻¹ and 3 rotatable bonds for the methylene analog [1][2]. The +32 Da mass difference is attributable to the sulfur atom in the thioether bridge. In the context of fragment- and lead-oriented compound libraries, rotatable bond count ≤ 5 and MW ≤ 350 are both favorable, but the exact balance of ligand efficiency metrics (e.g., LE, LLE) shifts subtly between the two compounds, making the thioether analog preferable when a higher target-binding surface complementarity is required without exceeding the typical lead-like thresholds.

Molecular weight Ligand efficiency Rotatable bond count

Highest-Value Application Scenarios for 2-(((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)benzoic acid Based on Verified Differentiation Evidence


Focused DHFR Inhibitor SAR Expansion in Antimetabolite Drug Discovery

The thioether bridge and ortho-benzoic acid motif position this compound as a structurally differentiated scaffold within the nonclassical quinazolin-4-one antifolate series. Prior studies have demonstrated that 2-heteroarylthio-substituted quinazolin-4-ones achieve DHFR IC₅₀ values of 0.3–0.8 µM, with molecular modeling emphasizing the role of Arg38 and Lys31 interactions [1]. The target compound offers a unique combination of additional hydrogen bond acceptor capacity (5 vs. 3) and elevated TPSA (104 vs. 78.8 Ų) that may probe polar subpockets inaccessible to the methylene analog [2][3].

Reverse-Phase HPLC Method Development and Purification Benchmarking

The 0.7 log unit difference in XLogP3 between the target compound (2.5) and the methylene analog (1.8) translates to distinct chromatographic retention behavior under standard C18 conditions [2][3]. This property makes the target compound suitable as a retention-time marker or internal standard in analytical methods designed to resolve thioether-containing quinazolinones from their reduced-sulfur counterparts in compound libraries.

Chemical Probe for Sulfur-Mediated Protein–Ligand Interaction Studies

The thioether sulfur atom introduces not only hydrogen bond acceptor character but also the potential for sulfur–π interactions and modulation of oxidation state (sulfoxide/sulfone formation) that can be exploited in chemical biology. In benchmarking against 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid, which entirely lacks sulfur, this compound serves as a cleanly matched pair for interrogating the contribution of sulfur to binding affinity and selectivity in biochemical assays [1][3].

Physicochemical Property-Driven Fragment Library Design

With a molecular weight (312.3 Da) and rotatable bond count (4) that remain within lead-like boundaries but are distinctly higher than the 280.3 Da and 3 rotatable bonds of the comparator, this compound adds valuable diversity to fragment-screening collections. Its ortho-benzoic acid group further provides a reactive handle for amide coupling in hit-to-lead elaboration, distinguishing it from para-substituted isomers and ester prodrugs [2].

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